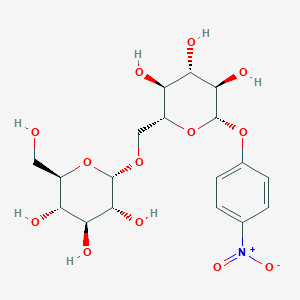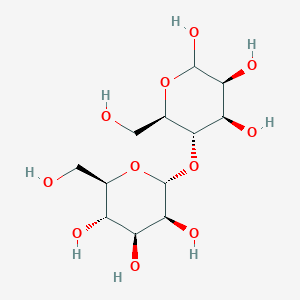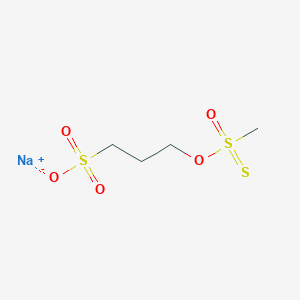
Sodium (3-sulfonatopropyl) methanethiosulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (3-sulfonatopropyl) methanethiosulfonate, also known as MTSPS, is a negatively charged MTS reagent . It appears as a white solid that is soluble in water, DMSO, or DMF .
Molecular Structure Analysis
The molecular formula of Sodium (3-sulfonatopropyl) methanethiosulfonate is C4H9NaO5S3 . It has a molecular weight of 256.30 .Chemical Reactions Analysis
Sodium (3-sulfonatopropyl) methanethiosulfonate specifically and rapidly reacts with thiols to form mixed disulfides . It is used to probe the structures of the ACh receptor channel of the GABA A receptor channel and of lactose permease .Physical And Chemical Properties Analysis
Sodium (3-sulfonatopropyl) methanethiosulfonate is a white solid that is soluble in water, DMSO, or DMF . It has a molecular weight of 256.30 .科学的研究の応用
Application in Protein Research
Specific Scientific Field
The specific scientific field of application for Sodium (3-sulfonatopropyl) methanethiosulfonate is Protein Research , particularly with membrane proteins .
Summary of the Application
Sodium (3-sulfonatopropyl) methanethiosulfonate is a negatively charged MTS reagent . MTS (methanethiosulfonate) reagents were first developed as powerful tools to probe the structures and functions of proteins, particularly membrane proteins such as ion channels .
Results or Outcomes
The results or outcomes of using Sodium (3-sulfonatopropyl) methanethiosulfonate in protein research would depend on the specific protein and experimental conditions. However, the use of MTS reagents can provide valuable insights into the structure and function of proteins, particularly membrane proteins such as ion channels .
MTS reagents allow useful probing of the structures and function of proteins . They are commonly used in protein research to modify cysteine residues. The thiol group of the cysteine residue reacts with the methanethiosulfonate group of the MTS reagent, resulting in a disulfide bond. This can lead to changes in the protein’s structure and function, which can then be studied .
特性
IUPAC Name |
sodium;3-methylsulfonothioyloxypropane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O5S3.Na/c1-11(5,10)9-3-2-4-12(6,7)8;/h2-4H2,1H3,(H,6,7,8);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPQFPJSZUNMKC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=S)OCCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaO5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (3-sulfonatopropyl) methanethiosulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

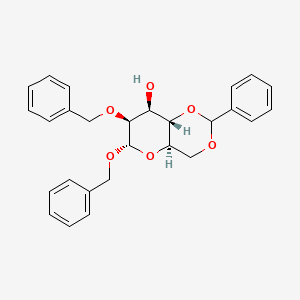
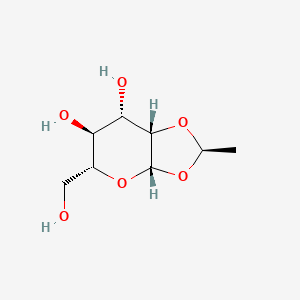
![Bicyclo[3.2.1]octane-1-carbonyl chloride, 8,8-dimethyl-2-oxo-, (1S)- (9CI)](/img/no-structure.png)
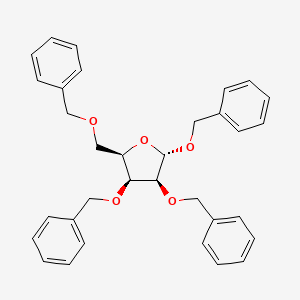
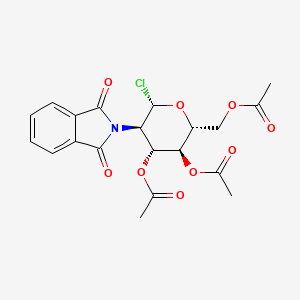
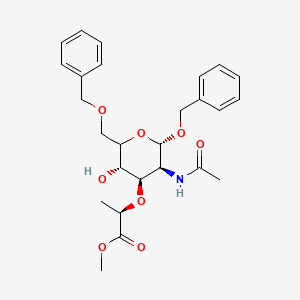


![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)

